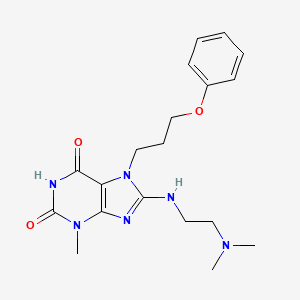

8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative characterized by a 3-methyl group at position 3, a 3-phenoxypropyl chain at position 7, and a 2-(dimethylamino)ethylamino substituent at position 6. The dimethylaminoethylamino group enhances solubility in polar solvents, while the phenoxypropyl moiety contributes to lipophilicity, influencing membrane permeability and bioavailability .

Properties

IUPAC Name |

8-[2-(dimethylamino)ethylamino]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O3/c1-23(2)12-10-20-18-21-16-15(17(26)22-19(27)24(16)3)25(18)11-7-13-28-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)(H,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSFIKLNXXGPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in modulating ion channels and influencing various physiological processes. Its unique structural features, including a dimethylaminoethyl group and a phenoxypropyl group, contribute to its biological efficacy.

Chemical Structure and Properties

- Molecular Formula : C19H26N6O3

- Molecular Weight : 386.456 g/mol

- IUPAC Name : this compound

The compound's structure allows it to participate in various chemical reactions typical of purine derivatives, such as nucleophilic substitutions and electrophilic aromatic substitutions. This reactivity is essential for its interaction with biological targets.

Ion Channel Modulation

Research indicates that this compound exhibits significant inhibitory effects on the Transient Receptor Potential Channel 5 (TRPC5) . TRPC5 is implicated in several physiological and pathological processes, including pain perception and neurodegenerative diseases. Inhibition of TRPC5 by this compound may provide therapeutic avenues for conditions associated with this ion channel.

The interaction studies conducted using techniques such as surface plasmon resonance and electrophysiological assays have demonstrated that the compound effectively binds to TRPC5. This binding affinity is crucial for predicting its pharmacokinetics and therapeutic potential.

Therapeutic Applications

Due to its ability to modulate TRPC5 activity, This compound is being explored for various therapeutic applications:

- Chronic Pain Management : By inhibiting TRPC5, the compound may reduce pain sensation.

- Neurodegenerative Disorders : Its modulation of ion channels could potentially slow down the progression of neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings from recent research:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | TRPC5 Inhibition | Demonstrated significant inhibition of TRPC5 activity, suggesting potential for pain relief. |

| Study B | Pharmacokinetics | Evaluated the binding affinity to TRPC5; showed promising results indicating effective interaction. |

| Study C | Therapeutic Potential | Explored effects on neurodegenerative models; indicated possible benefits in slowing disease progression. |

Binding Affinity Studies

Binding affinity studies have revealed that the compound has a strong interaction with TRPC5, which is critical for its therapeutic efficacy. These studies employed various methodologies to quantify the binding interactions and assess the pharmacological implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related purine-2,6-dione derivatives, focusing on substituents, synthesis, spectral data, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Solubility and Bioavailability: The dimethylaminoethylamino group in the target compound improves water solubility compared to bromo (M2) or styryl derivatives . Lipophilic groups (e.g., phenoxypropyl, phenylpropyl) enhance membrane permeability but may reduce aqueous solubility .

Synthetic Routes :

- Brominated derivatives (e.g., M2) are synthesized via electrophilic halogenation using Br₂ in acetic acid .

- Microwave-assisted synthesis (e.g., nitro-substituted analogs in ) reduces reaction times compared to traditional reflux methods .

Spectroscopic Signatures :

- All compounds show characteristic C=O stretches (1660–1700 cm⁻¹) in FTIR .

- ¹H-NMR aromatic proton shifts (δ 7.0–8.5) vary with substituent electronic effects (e.g., electron-withdrawing bromo vs. electron-donating methoxy) .

Pharmacological Implications: Dimethylaminoethyl and allylamino groups may modulate adenosine A₂A receptor binding affinity, as seen in related xanthine antagonists (e.g., KF17837S with styryl groups) . Chlorobenzyl and methoxyphenoxy substituents correlate with antimicrobial and antioxidant activities, respectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this purine derivative, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves multi-step routes starting with a purine core (e.g., 8-amino-theophylline derivatives). Key steps include:

- Alkylation/Substitution: Introduce the 3-phenoxypropyl group at position 7 via nucleophilic substitution using alkyl halides or epoxide intermediates under reflux with polar aprotic solvents (e.g., DMF) .

- Amino Group Functionalization: The 2-(dimethylamino)ethylamine moiety at position 8 is added via nucleophilic aromatic substitution or coupling reactions, often requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

- Purification: Chromatography (e.g., silica gel column) or recrystallization from ethanol/water mixtures ensures purity (>95%) .

Q. How should spectroscopic and chromatographic techniques be applied to characterize this compound?

- Answer:

- NMR: 1H/13C NMR identifies substituent environments. For example, the 3-phenoxypropyl group shows aromatic proton signals at δ 6.8–7.3 ppm and methylene protons at δ 3.5–4.0 ppm. DEPT-135 confirms quaternary carbons .

- IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 1100 cm⁻¹ (C-O) validate functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 458.2 [M+H]⁺) and fragmentation patterns .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Answer:

- Solubility: Moderately soluble in DMSO (>10 mg/mL) but poorly soluble in aqueous buffers. Use co-solvents (e.g., PEG-400) for in vitro assays .

- Stability: Degrades at pH < 5 or > 8. Store lyophilized at -20°C under nitrogen to prevent oxidation. Monitor stability via accelerated aging studies (40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Answer:

- Assay Validation: Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement. For example, discrepancies in IC50 values may arise from off-target effects in cell cultures .

- Control Experiments: Include positive controls (e.g., theophylline for phosphodiesterase inhibition) and validate assay conditions (e.g., ATP levels in kinase assays) .

- Statistical Analysis: Apply multivariate regression to account for variables like cell line heterogeneity or batch-to-batch compound variability .

Q. What strategies are effective for designing SAR studies to enhance this compound’s pharmacological profile?

- Answer:

- Substituent Modification: Replace the phenoxypropyl group with bioisosteres (e.g., benzyloxy) to improve lipophilicity. Vary the dimethylaminoethyl chain length to optimize binding to adenosine receptors .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like PDE4B. Validate predictions with in vitro enzymatic assays (IC50 determination) .

- Metabolic Stability: Introduce fluorine atoms at metabolically labile positions (e.g., para to phenoxy) to reduce CYP450-mediated degradation .

Q. What advanced techniques are recommended for studying covalent interactions with biological targets?

- Answer:

- Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) for covalent adduct formation with cysteine residues .

- Structural Biology: X-ray crystallography or cryo-EM resolves binding modes. For example, the chlorobut-enyl group in analogs forms covalent bonds with kinases .

- Proteomics: LC-MS/MS identifies target proteins in pull-down assays using clickable probes (e.g., alkyne-tagged derivatives) .

Q. How can computational tools predict and validate enzyme inhibition mechanisms?

- Answer:

- Molecular Dynamics (MD): Simulate binding stability (20–100 ns trajectories) to assess interactions with PDE4B’s catalytic domain. Key residues (e.g., Gln443) may hydrogen-bond with the purine core .

- QSAR Models: Train models on purine derivative datasets to predict IC50 values. Validate with in vitro PDE inhibition assays .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for substituent modifications (e.g., methyl vs. ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.